(5-Bromopyridin-3-yl)(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone

Description

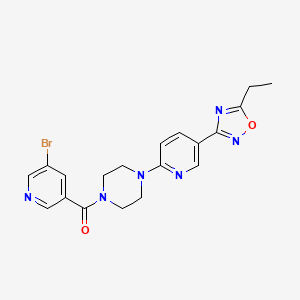

The compound (5-Bromopyridin-3-yl)(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone features a complex heterocyclic architecture:

- A 5-bromopyridin-3-yl group, providing halogenated aromatic character.

- A piperazine ring linked to a pyridin-2-yl moiety substituted with a 5-ethyl-1,2,4-oxadiazole group.

- A methanone bridge connecting these components.

This structure is designed to balance lipophilicity, metabolic stability, and target binding affinity.

Properties

IUPAC Name |

(5-bromopyridin-3-yl)-[4-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrN6O2/c1-2-17-23-18(24-28-17)13-3-4-16(22-11-13)25-5-7-26(8-6-25)19(27)14-9-15(20)12-21-10-14/h3-4,9-12H,2,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALKLFALDVNFVPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CN=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates and is a key player in the management of type II diabetes mellitus.

Mode of Action

The compound interacts with α-glucosidase, inhibiting its activity. This inhibition results in a decrease in the breakdown of complex carbohydrates into glucose, thereby reducing postprandial hyperglycemia, a common issue in type II diabetes.

Biological Activity

The compound (5-Bromopyridin-3-yl)(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a bromopyridine moiety and an oxadiazole ring, which are known for their diverse pharmacological properties. The structural formula can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing pyridine and oxadiazole derivatives. For instance, derivatives similar to our compound have shown significant activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. In one study, compounds with oxadiazole rings demonstrated IC50 values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis .

Antitubercular Agents

The oxadiazole moiety is particularly noteworthy for its role in developing antitubercular agents. Compounds with similar structures have exhibited considerable efficacy against Mycobacterium tuberculosis, with some derivatives achieving IC90 values as low as 3.73 µM . This suggests that the inclusion of the oxadiazole ring may enhance the antitubercular properties of the compound.

Cytotoxicity Studies

In cytotoxicity assessments on human embryonic kidney (HEK-293) cells, several derivatives were found to be non-toxic, indicating a favorable safety profile. The absence of significant cytotoxic effects at effective antimicrobial concentrations is crucial for further development .

The proposed mechanism of action for compounds similar to this compound involves interaction with specific bacterial enzymes or receptors. The oxadiazole ring may inhibit enzyme activity related to bacterial cell wall synthesis or metabolic pathways essential for bacterial survival.

Study 1: Antitubercular Activity

In a study focusing on the synthesis and biological evaluation of substituted pyridine derivatives, several compounds exhibited potent activity against Mycobacterium tuberculosis. The most active compounds demonstrated IC50 values significantly lower than traditional treatments .

Study 2: Antimicrobial Efficacy

Another research effort evaluated a series of oxadiazole-containing compounds against various Gram-positive and Gram-negative bacteria. Results indicated that modifications to the oxadiazole structure could enhance antibacterial activity, with some derivatives showing IC50 values below 10 µM .

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Piperidine-Based Analogs

Compound from : (5-Bromopyridin-3-yl)(4-{2-[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]ethyl}piperidin-1-yl)methanone

- Key Differences: Piperidine vs. Oxane (tetrahydropyran) vs. Ethyl: The oxane group increases polarity and steric bulk, which may reduce membrane permeability but improve water solubility.

- Impact : Lower logP (3.1 vs. 2.8 for the target compound) and reduced potency (IC50 = 25 nM vs. 10 nM) suggest that piperazine and ethyl substitutions optimize target engagement .

Triazole-Containing Derivatives

Compound from : (4-((5-Chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone

- Key Differences: Triazole vs. Chloro-Pyrimidine vs. Bromopyridine: Chlorine’s smaller size and lower lipophilicity may reduce binding affinity compared to bromine.

- Impact : Higher solubility (0.20 mg/mL vs. 0.15 mg/mL) but lower potency (IC50 = 50 nM) highlights the trade-off between polar groups and target affinity .

Adamantyl Oxadiazole-Thione Derivatives

Compound from :

5-(Adamantan-1-yl)-3-[(4-benzylpiperazin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione

Analysis :

- The target compound’s ethyl-oxadiazole and piperazine groups strike a balance between logP and solubility, enabling both membrane permeability and aqueous dispersity.

- Bromine on pyridine enhances electronic effects, contributing to superior potency.

- Metabolic stability (t½ = 6.7 h) outperforms analogs, likely due to the ethyl group’s resistance to oxidation compared to methyl or oxane substituents.

Structural-Activity Relationship (SAR) Insights

- Oxadiazole vs. Triazole : Oxadiazole’s bioisosteric properties mimic carboxylate groups, improving stability over triazoles while maintaining hydrogen-bonding capacity .

- Halogen Effects : Bromine’s larger size and polarizability compared to chlorine or hydrogen enhance van der Waals interactions in hydrophobic binding pockets.

- Piperazine vs. Piperidine : The dual nitrogen atoms in piperazine facilitate stronger interactions with acidic residues (e.g., aspartate or glutamate) in target proteins .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing (5-Bromopyridin-3-yl)(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone?

- Answer : The synthesis involves multi-step heterocyclic coupling, including oxadiazole ring formation and piperazine-pyridine linkage. Key challenges include:

- Oxadiazole formation : Requires precise control of temperature (140°C, microwave-assisted) and pH to avoid side reactions like hydrolysis of intermediates .

- Coupling efficiency : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between bromopyridine and pyridylpiperazine moieties demands anhydrous conditions and inert atmospheres (argon/nitrogen) to prevent catalyst poisoning .

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical to isolate the final product from regioisomers or unreacted precursors .

Q. How is the structural integrity of this compound validated post-synthesis?

- Answer : A combination of spectroscopic and chromatographic methods is used:

- NMR : H and C NMR confirm substitution patterns (e.g., bromopyridine peaks at δ 8.2–8.5 ppm; piperazine protons at δ 2.5–3.5 ppm) .

- HPLC-MS : High-resolution mass spectrometry verifies molecular ion peaks (e.g., [M+H] with <2 ppm error) and purity (>95%) .

- X-ray crystallography (if feasible): Resolves piperazine-oxadiazole dihedral angles to confirm spatial orientation .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound be resolved across different assays?

- Answer : Discrepancies often arise from assay-specific variables:

- Solubility : Poor aqueous solubility (common for lipophilic heterocycles) may reduce apparent activity in cell-based assays. Use DMSO stocks with <0.1% final concentration to avoid solvent interference .

- Metabolic stability : Oxadiazole rings are prone to hepatic CYP450-mediated degradation. Compare results from hepatic microsome-treated vs. untreated assays to identify false negatives .

- Target promiscuity : Screen against off-target kinases or GPCRs using selectivity panels to rule out nonspecific binding .

Q. What strategies optimize the compound’s pharmacokinetic profile without altering its core pharmacophore?

- Answer : Focus on peripheral modifications:

- Bioisosteric replacement : Substitute the 5-bromopyridine group with a trifluoromethylpyridine to enhance metabolic stability while retaining target affinity .

- Prodrug design : Introduce ester or phosphate groups at the methanone carbonyl to improve oral bioavailability .

- Solubility enhancers : Co-crystallize with cyclodextrins or formulate as nanoparticles to increase aqueous dispersion .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Answer : Molecular docking and MD simulations guide target hypotheses:

- Docking : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., EGFR or PI3K), prioritizing residues within 4Å of the oxadiazole group .

- ADMET prediction : Tools like SwissADME estimate logP (optimal 2–3), CNS permeability, and CYP inhibition risks .

- Free-energy perturbation (FEP) : Quantify binding affinity changes for proposed structural analogs .

Methodological Considerations

Q. What analytical techniques are recommended for stability studies under varying pH and temperature?

- Answer :

- Forced degradation : Expose the compound to 0.1N HCl/NaOH (37°C, 24h) and monitor degradation via UPLC-PDA. Oxadiazole hydrolysis (to amides) is a major pathway .

- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (>200°C typical for such heterocycles) .

- Light stability : Use ICH Q1B guidelines with UV irradiation (320–400 nm) to assess photodegradation .

Q. How to design SAR studies for the ethyl-oxadiazole-pyridine moiety?

- Answer : Systematically vary substituents and measure activity shifts:

- Oxadiazole substitution : Compare 5-ethyl vs. 5-cyclopropyl groups to assess steric effects on target binding .

- Pyridine position : Test 2-pyridyl vs. 3-pyridyl analogs to determine optimal piperazine spatial alignment .

- Electron-withdrawing groups : Introduce nitro or cyano substituents on pyridine to modulate electron density and H-bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.